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molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile

Cat. No. B6329603
M. Wt: 247.41 g/mol
InChI Key: ZSSMFHRISYNPDS-UHFFFAOYSA-N
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Patent
US05977142

Procedure details

Mandelonitrile (50 g, 0.38 moles) and imidazole (64 g, 0.94 moles) were dissolved in DMF (100 cm3) and the resulting solution cooled in an ice-water bath. tert-Butyldimethylsilyl chloride (68 g, 0.45 moles) was then added portionwise over a period of 20 minutes. The flask contents were then warmed to 35° C. and stirred at that temperature for 18 hours. The reaction mixture was then cooled and partitioned between ethyl acetate (3×100 cm3) and deionised water (100 cm3). The combined organic fractions were then washed with brine (100 cm3), dried over anhydrous magnesium sulphate and concentrated under reduced pressure to give the crude product as a yellow oil. Flash chromatography (600 g kieselgel 60 silica) eluting with 20% dichloromethane in pentane gave the title compound as an oil (77 g, 0.31 moles, 82%), δH (300 MHz;CDCl3) 0.1 (3H, s), 0.2 (3H, s), 1.0 (9H, s), 5.5 (1H, s), and 7.4 (5H, m).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)O.N1C=CN=C1.[Si:16](Cl)([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17].CN(C=[O:28])C>>[O:28]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:2][C:1]#[N:10])[Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)#N
Name
Quantity
64 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (3×100 cm3) and deionised water (100 cm3)
WASH
Type
WASH
Details
The combined organic fractions were then washed with brine (100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow oil
WASH
Type
WASH
Details
Flash chromatography (600 g kieselgel 60 silica) eluting with 20% dichloromethane in pentane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1=C(C=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mol
AMOUNT: MASS 77 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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